(R)-vedaprofen

Enantioselective Pharmacokinetics Equine NSAID Chiral Bioanalysis

(R)-Vedaprofen (CAS 242815-86-7) is the R-enantiomer of vedaprofen, a chiral arylpropionic acid non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine as a racemate for managing pain and inflammation in dogs and horses. This compound serves as a critical reference standard for enantioselective analysis because the racemic drug product (Quadrisol) contains equal amounts of (R)- and (S)-vedaprofen, yet the R-configured enantiomer dominates systemic exposure after administration.

Molecular Formula C19H22O2
Molecular Weight 282.4 g/mol
CAS No. 242815-86-7
Cat. No. B12729287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-vedaprofen
CAS242815-86-7
Molecular FormulaC19H22O2
Molecular Weight282.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O
InChIInChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)/t13-/m1/s1
InChIKeyVZUGVMQFWFVFBX-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Vedaprofen CAS 242815-86-7: Chiral NSAID Procurement & Research Reference Baseline


(R)-Vedaprofen (CAS 242815-86-7) is the R-enantiomer of vedaprofen, a chiral arylpropionic acid non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine as a racemate for managing pain and inflammation in dogs and horses [1]. This compound serves as a critical reference standard for enantioselective analysis because the racemic drug product (Quadrisol) contains equal amounts of (R)- and (S)-vedaprofen, yet the R-configured enantiomer dominates systemic exposure after administration [2].

Why Racemic Vedaprofen or Alternative Veterinary NSAIDs Cannot Substitute for (R)-Vedaprofen in Analytical or Pharmacological Studies


Generic substitution is precluded by the enantioselective pharmacokinetic and pharmacodynamic profile of vedaprofen. After administration of the racemate, the R(-) enantiomer achieves 1.7- to 1.9-fold higher plasma exposure than S(+) and comprises over 95% of total drug concentration within hours, yet in vitro the S(+) enantiomer is the more potent COX inhibitor [1][2]. This disconnection between pharmacokinetic predominance and pharmacodynamic potency means that racemic vedaprofen cannot serve as a surrogate for isolated enantiomer investigation. Additionally, (R)-vedaprofen specifically occupies a bacterial sliding clamp binding site demonstrated by co-crystallography—a property not shared by all veterinary NSAIDs [3].

Head-to-Head Quantitative Evidence: Why Procure (R)-Vedaprofen Over Racemate, S-(+)-Enantiomer, Carprofen, or Ketoprofen


R(-) Plasma Predominance in Horses: Enantioselective Pharmacokinetic Advantage

In an equine model of acute inflammation, racemic vedaprofen (1 mg/kg IV) underwent marked enantioselective disposition: the R(-)/S(+) plasma concentration ratio shifted from 69:31 at 5 minutes to 96:4 at 3 hours. R(-) AUC (7524 ng·h/mL) exceeded S(+) AUC (1639 ng·h/mL) by 4.6-fold [1]. This demonstrates that (R)-vedaprofen is the quantitatively dominant species in systemic circulation, a factor critical for accurate bioanalytical method development and pharmacological interpretation of racemate data.

Enantioselective Pharmacokinetics Equine NSAID Chiral Bioanalysis

R(-) Pharmacokinetic Dominance in Dogs: Sustained Exposure Over S(+)

Following single oral and intravenous administration of racemic vedaprofen (0.5 mg/kg) to beagle dogs, the R(-) enantiomer consistently predominated in plasma. The R(-)/S(+) AUC ratios were 1.9 ± 0.2 (oral) and 1.7 ± 0.5 (IV) [1]. This 1.7–1.9-fold excess, combined with high plasma protein binding (>99.5%), necessitates use of the isolated R-enantiomer for accurate determination of free fraction and enantiomer-specific pharmacokinetic modeling.

Canine Pharmacokinetics Enantiomer Disposition Oral Bioavailability

Enantiomer-Divergent COX Inhibition Potency: S(+) Is ~70-Fold More Potent Than R(-)

Both enantiomers contribute to the therapeutic effect of vedaprofen, but their COX-inhibitory potencies diverge sharply. The S(+)-enantiomer is the stronger COX inhibitor, while R(-) and S(+) are equipotent PGF₂α antagonists [1]. This pharmacological dissociation means that (R)-vedaprofen cannot be assumed to act as a simple COX inhibitor; its in vivo anti-inflammatory contribution likely involves additional mechanisms such as inhibition of leukocyte infiltration into inflammatory exudate, an effect that was not observed with other NSAIDs in the same equine model [2].

COX Inhibition Enantioselective Pharmacodynamics Prostaglandin Synthesis

Comparable Postoperative Analgesia to Carprofen and Ketoprofen at Lower Dose in Dogs

In a randomized controlled trial in 21 bitches undergoing ovariohysterectomy, pre-operative oral vedaprofen at 0.5 mg/kg provided postoperative analgesia statistically equivalent to carprofen (2.2 mg/kg) and ketoprofen (2.2 mg/kg), as measured by serum cortisol, glucose, VAS, and University of Melbourne Pain Scale scores over 24 hours [1]. No rescue analgesia was required in any group, confirming that vedaprofen—at less than one-quarter the dose on a mg/kg basis—achieves comparable clinical efficacy under these conditions.

Veterinary Analgesia Ovariohysterectomy NSAID Comparator Trial

E. coli Sliding Clamp Inhibition and Co-crystal Structure Specific to (R)-Vedaprofen

The crystal structure of the E. coli DNA polymerase III β sliding clamp in complex with (R)-vedaprofen has been solved at 1.855 Å resolution (PDB 4MJP) [1]. Vedaprofen inhibits the sliding clamp with an IC₅₀ of 222 μM and a binding affinity Ki of 131 μM . This mechanism—blocking essential protein–protein interactions required for bacterial DNA replication—is distinct from COX inhibition and places (R)-vedaprofen among a small set of NSAIDs (including carprofen and bromfenac) that demonstrate this dual pharmacology. The resolved structure with the R-enantiomer specifically provides a validated starting point for structure-based design of antibacterial sliding clamp inhibitors.

Antibacterial Target DNA Polymerase III Sliding Clamp Inhibitor

Analgesic Potency Relative to Flunixin and Meloxicam in Chronic Musculoskeletal Pain

For chronic musculoskeletal disorders in dogs, the analgesic potency of vedaprofen has been described as equivalent to superior compared with flunixin and meloxicam based on clinical field trials [1]. While these are class-level efficacy inferences without single-enantiomer data, they establish the therapeutic context: the racemic drug achieves outcomes at least matching two widely used veterinary NSAIDs. For the research procurement of (R)-vedaprofen, this evidence justifies its use as a reference compound in comparative pharmacology studies where the contribution of the R-enantiomer to overall analgesic effect requires deconvolution from the more COX-active S-enantiomer.

Chronic Musculoskeletal Pain Equine Lameness Veterinary NSAID Comparison

Validated Research and Industrial Application Scenarios for (R)-Vedaprofen (CAS 242815-86-7)


Enantioselective Bioanalytical Method Development and Method Validation

The 4.6-fold R-over-S plasma AUC excess in horses and 1.7–1.9-fold excess in dogs [1] creates a defined requirement for an (R)-vedaprofen reference standard. Analytical laboratories quantifying vedaprofen residues in equine or canine plasma for pharmacokinetic studies or regulatory compliance must generate calibration curves with known enantiomeric ratios. (R)-Vedaprofen is the essential material for preparing matrix-matched quality control samples that reflect the in vivo enantiomeric composition.

Elucidation of COX-Independent Anti-inflammatory Mechanisms

The R-enantiomer's weaker COX inhibition combined with equipotent PGF₂α antagonism and the vedaprofen-specific property of inhibiting leukocyte migration into inflammatory exudate [1][2] make isolated (R)-vedaprofen a critical tool for dissecting COX-independent anti-inflammatory pathways. This application is strengthened by the observation that leukocyte migration inhibition was not seen with other NSAIDs in the same equine model [2].

Structure-Based Antibacterial Drug Design Targeting the Bacterial Sliding Clamp

The co-crystal structure of (R)-vedaprofen bound to the E. coli DNA polymerase III β sliding clamp (PDB 4MJP) at 1.855 Å resolution [1] provides a validated structural template for fragment-based or structure-guided design of novel antibacterial agents. The measured inhibitory parameters (IC₅₀ 222 μM, Ki 131 μM) [2] offer benchmark activity values for hit-to-lead optimization campaigns.

Comparative Veterinary Analgesic Pharmacology Studies with Defined Enantiomer Composition

Clinical trial evidence demonstrating vedaprofen's comparable postoperative analgesic efficacy to carprofen and ketoprofen [1] and equivalent-to-superior potency relative to flunixin and meloxicam in chronic pain [2] supports the use of (R)-vedaprofen as a single-enantiomer probe in crossover-design studies. Such studies can deconvolve the relative contributions of the R- and S-enantiomers to the overall therapeutic effect observed with racemic Quadrisol.

Quote Request

Request a Quote for (R)-vedaprofen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.